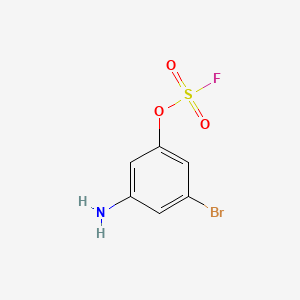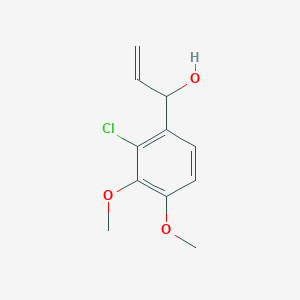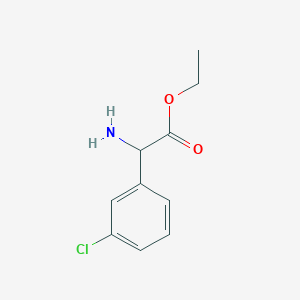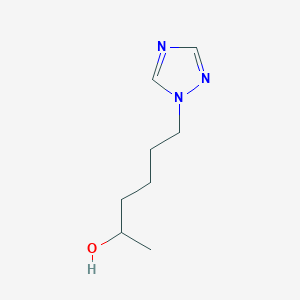
5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both imidazole and isoxazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Isoxazole Ring: This can be synthesized by reacting hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling of Rings: The final step involves coupling the imidazole and isoxazole rings under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the imidazole ring.
Reduction: Products include alcohol derivatives of the carboxylic acid group.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The isoxazole ring can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid
- 5-Ethyl-3-(1-ethyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid
- 5-Ethyl-3-(1-methyl-1h-imidazol-4-yl)isoxazole-4-carboxylic acid
Uniqueness
5-Ethyl-3-(1-methyl-1h-imidazol-5-yl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both imidazole and isoxazole rings provides a versatile scaffold for further functionalization and potential therapeutic applications.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-ethyl-3-(3-methylimidazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-3-7-8(10(14)15)9(12-16-7)6-4-11-5-13(6)2/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
PLSLYXSTKVOVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)
![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)


